molecular formula C7H12O2 B8184906 rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol

rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol

Cat. No.: B8184906
M. Wt: 128.17 g/mol
InChI Key: MKSDKNZKFAWHKU-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol: is a stereochemically defined organic compound belonging to the class of hexahydro-furans This compound is characterized by its unique cyclopenta[c]furan structure, which includes a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of a precursor compound, such as a cyclopenta[c]furan derivative, under controlled conditions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the process may be carried out in solvents such as tetrahydrofuran or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to obtain diastereomerically pure products .

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aR,4R,6aS)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(3aR,4R,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDKNZKFAWHKU-DSYKOEDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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